methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
Description
The compound methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a heterocyclic molecule featuring a triazoloquinoxaline core substituted with a 2,3-dimethylphenoxy group, an acetamido linker, and a methyl benzoate ester. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
methyl 2-[[2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16-9-8-14-22(17(16)2)37-25-24-30-31(27(35)32(24)21-13-7-6-12-20(21)29-25)15-23(33)28-19-11-5-4-10-18(19)26(34)36-3/h4-14H,15H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGQHGAEQCSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common method includes the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters via the DCC coupling method in the presence of N-hydroxybenzotriazole . This method yields the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Molecular Details
- Molecular Formula : C27H25N5O3
- Molecular Weight : 497.5 g/mol
- Structural Features : The compound features a triazoloquinoxaline core linked to a dimethylphenoxy group and an acetamido functional group. This unique arrangement enhances its biological activity.
Medicinal Chemistry
Methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has been investigated for its potential as a pharmacophore in drug design. It shows promise as an anticancer agent by intercalating DNA and disrupting cancer cell function. Studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential for therapeutic applications in oncology .
Antimicrobial Activity
Research indicates that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Escherichia coli and Bacillus subtilis ranged from 12.5 to 25 μg/mL.
- The presence of hydrophobic groups enhances antimicrobial efficacy by improving interaction with microbial membranes .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. It may modulate various biochemical pathways involved in inflammation, potentially leading to therapeutic benefits in inflammatory diseases .
Target Interactions
The primary targets of this compound include various enzymes and receptors within biological systems. Its mechanism of action involves:
- DNA Intercalation : Disrupting normal cellular functions.
- Biochemical Pathway Modulation : Affecting pathways related to cancer cell proliferation and inflammation .
Resulting Biological Effects
The compound's actions lead to a range of molecular and cellular effects:
- Cytotoxicity : Exhibits selective toxicity towards cancer cells.
- Antimicrobial Activity : Effective against a spectrum of bacterial strains.
Synthetic Routes
The synthesis typically involves multiple steps:
- Condensation Reactions : Involving the reaction of specific precursors using coupling reagents like dicyclohexylcarbodiimide (DCC).
- Optimization Techniques : Employing efficient catalysts and purification methods to enhance yield during large-scale production .
Industrial Production
While specific industrial methods are not well-documented, principles of large-scale organic synthesis can be applied to scale laboratory methods effectively.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Studies : Demonstrated significant cytotoxic effects on various cancer cell lines.
- Antimicrobial Testing : Showed effective inhibition against key bacterial pathogens.
- Inflammatory Response Modulation : Indicated potential benefits in reducing inflammation markers in vitro.
Mechanism of Action
The mechanism of action of methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. For example, triazoloquinoxaline derivatives are known to exhibit excellent binding affinity at both the A1 and A2 adenosine receptor sites . This interaction can modulate various physiological processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazoloquinoxaline Cores
Several compounds share the triazoloquinoxaline scaffold but differ in substituents:
- N-(4-Chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide (CAS 1189880-36-1): Replaces the methyl benzoate with a 4-chlorophenylacetamide group.
- 2-(4-(3,5-Dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide (CAS 1189734-63-1): Features a mesitylacetamide group (2,4,6-trimethylphenyl), which adds steric bulk and hydrophobicity, possibly improving pharmacokinetic retention .
Analogues with Varied Heterocyclic Cores
- Ethyl 4-(2-(3-oxo-1-(2-(p-tolyloxy)acetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate (CAS 1219347-89-3): Substitutes triazoloquinoxaline with a tetrahydroquinoxaline core.
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1): Replaces triazoloquinoxaline with a thiadiazole ring. Sulfur-containing heterocycles exhibit distinct electronic profiles and metabolic pathways compared to nitrogen-rich systems .
Benzoate Ester Derivatives
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Uses a triazine core instead of triazoloquinoxaline. The methoxy and formyl groups increase polarity, which may improve aqueous solubility but reduce cell permeability .
Data Tables
Table 1: Comparison of Key Structural Analogues
Table 2: Substituent Effects on Properties
Biological Activity
Methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate (CAS Number: 1189375-39-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H25N5O3
- Molecular Weight : 497.5 g/mol
- Structural Features : The compound contains a triazoloquinoxaline core linked to a dimethylphenoxy group and an acetamido functional group. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory effects. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that compounds related to triazoloquinoxaline derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Escherichia coli and Bacillus subtilis ranged from 12.5 to 25 μg/mL, demonstrating effective inhibition of bacterial growth .
- The presence of bulky hydrophobic groups in the structure enhances antimicrobial efficacy by facilitating better interaction with microbial membranes .
Anticancer Properties
Triazole derivatives have been recognized for their potential in cancer treatment:
- Studies have shown that this compound may inhibit specific enzymes involved in cancer cell proliferation. The exact molecular targets are under investigation but likely include pathways related to cell cycle regulation and apoptosis induction .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity:
- Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This activity may be beneficial in managing conditions like arthritis and other inflammatory disorders.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : Compounds with triazole rings often inhibit key enzymes involved in metabolic pathways.
- Membrane Interaction : The hydrophobic nature of certain substituents allows these compounds to insert into microbial membranes or cancer cell membranes, disrupting their integrity.
- Receptor Modulation : Potential interactions with specific receptors involved in inflammation and cancer progression are being explored.
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of triazoloquinoxaline derivatives against various bacterial strains. The results indicated that modifications at specific positions significantly affected antimicrobial potency .
- Cancer Cell Line Studies : Research conducted on human cancer cell lines showed that triazole derivatives could induce apoptosis through caspase activation pathways. These findings suggest a promising avenue for further drug development targeting specific cancers.
Q & A
Q. What are the key synthetic routes for preparing methyl 2-{2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate?
- Methodological Answer : The synthesis typically involves:
Core Formation : Cyclization of triazoloquinoxaline precursors under acidic or basic conditions to form the fused triazole-quinoxaline system .
Acetamide Coupling : Reaction of the core with 2-(2,3-dimethylphenoxy)acetic acid derivatives using coupling agents like DCC or EDC in anhydrous solvents (e.g., DMF) .
Esterification : Final step involves methyl ester formation via reaction with methyl iodide or diazomethane in methanol .
Critical Parameters : Temperature control (±2°C) and anhydrous conditions are essential to avoid side reactions.
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the triazoloquinoxaline core, acetamide linkage, and ester group. Aromatic protons appear at δ 7.2–8.5 ppm, while the methyl ester resonates at δ 3.8–4.0 ppm .
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z ~550) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the triazoloquinoxaline core, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hours .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Target Identification : Molecular docking against kinases (e.g., EGFR) or DNA topoisomerases, guided by structural analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazoloquinoxaline core?
- Methodological Answer :
- Reaction Optimization :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes cyclization |
| Solvent | DMF or DMSO | Enhances solubility |
| Catalyst | p-TsOH (0.1 equiv) | Accelerates ring closure |
- Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) or recrystallization (EtOH/H₂O) improves yield to >70% .
Q. What structural modifications enhance biological activity in triazoloquinoxaline derivatives?
- Methodological Answer :
- Substituent Effects :
| Modification | Observed Activity Change | Reference |
|---|---|---|
| 2,3-Dimethylphenoxy | Increased lipophilicity → improved cell penetration | |
| Fluorophenyl analogs | Enhanced kinase inhibition (e.g., EGFR ΔTm +2.5°C) | |
| Methoxy groups | Reduced cytotoxicity → better selectivity |
- SAR Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoxaline 4-position to boost DNA intercalation .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardization :
Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
Control solvent effects (e.g., DMSO ≤0.1% v/v).
- Data Validation :
- Replicate assays in triplicate with internal controls (e.g., doxorubicin for cytotoxicity).
- Cross-validate using orthogonal methods (e.g., apoptosis assays via Annexin V) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
